Methyl 4-[(4-chlorophenyl)sulfanyl]-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate
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Description
Scientific Research Applications
Synthesis and Pharmacological Applications
A study on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides showed these derivatives as potential antibacterial agents with moderate enzyme inhibition capabilities. The study highlighted the anti-bacterial potential against both gram-negative and gram-positive bacteria, with certain compounds showing significant activity compared to standard drugs like ciprofloxacin (Siddiqui et al., 2014).
Research on the synthesis of pyridazine derivatives, including sulfanilamide derivatives, has shown marked activities in vitro, indicating the potential for pharmacological applications of these compounds (Nakagome et al., 1966).
Chemical and Material Science Applications
A study on the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide in hydrazine hydrate–KOH revealed the formation of thiophene and pyrrole derivatives, providing a method for synthesizing various thiophene and pyrrole compounds, which could have implications in material science and organic synthesis (Rozentsveig et al., 2022).
Another research focused on the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with different nitrogen-containing binucleophilic agents, leading to the formation of 1,5-dihydro-2H-pyrrol-2-one and pyridazin-3(2H)-one derivatives, highlighting the chemical versatility of these sulfur-containing compounds (Kosolapova et al., 2013).
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)sulfanyl-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c1-24-18(23)17-15(25-14-9-7-12(19)8-10-14)11-16(22)21(20-17)13-5-3-2-4-6-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQNEZGMWSEURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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